

Application Notes and Protocols: AF615 Fluorescent Dye

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Compound of Interest

Compound Name: AF615
Cat. No.: B15524378

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Introduction

AF615 is a bright, photostable fluorescent dye commonly utilized in biological imaging and labeling applications. For the purposes of this document, **AF615** will be treated as spectrally similar to Alexa Fluor™ 610, a member of the widely used Alexa Fluor™ family of dyes. These dyes are characterized by their high water solubility and pH-insensitive fluorescence over a broad range, making them ideal for use in biological systems.[1][2] This protocol focuses on the solubility and preparation of **AF615** NHS (N-hydroxysuccinimidyl) ester, a reactive form of the dye designed for covalent conjugation to primary amines on proteins, antibodies, and other biomolecules.

Spectral Properties

- Excitation Maximum: ~603 nm
- Emission Maximum: ~623 nm
- Spectrally Similar Dyes: Texas Red™[1]

Solubility of AF615 NHS Ester

While the conjugated **AF615** dye is highly water-soluble, the reactive NHS ester form is susceptible to hydrolysis in aqueous environments.[3] Therefore, for preparing stock solutions, the use of anhydrous organic solvents is critical to maintain the reactivity of the dye.

Data Presentation: Solubility and Recommended Solvents

Solvent	Recommended	Concentration	Notes
Anhydrous Dimethyl Sulfoxide (DMSO)	Yes	10 mg/mL	The preferred solvent for preparing stable stock solutions. Ensure DMSO is of high quality and anhydrous to prevent hydrolysis of the NHS ester.[4][5]
Anhydrous Dimethylformamide (DMF)	Yes	10 mg/mL	An alternative to DMSO. Must be anhydrous.[1][5]
Deionized Water	No	Not Recommended	NHS esters will rapidly hydrolyze in aqueous solutions, rendering the dye non-reactive. Only use aqueous buffers immediately prior to conjugation.[3]
Phosphate-Buffered Saline (PBS)	No	Not Recommended	For dissolving the reactive dye. The protein to be labeled is typically in a buffer like PBS, but the dye stock should be prepared in an organic solvent.

Experimental Protocols

Preparation of AF615 NHS Ester Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of **AF615** NHS ester in anhydrous DMSO.

Materials:

- **AF615** NHS Ester (lyophilized powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Microcentrifuge
- Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

- Allow the vial of lyophilized **AF615** NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, to a 1 mg vial of **AF615** NHS ester, add 100 μ L of anhydrous DMSO.[4][5]
- Vortex the vial briefly to ensure the dye is fully dissolved.
- Centrifuge the vial briefly to collect the solution at the bottom.
- This stock solution should be used immediately. For storage, it can be aliquoted into single-use volumes and stored at -20°C , protected from light and moisture. Avoid repeated freeze-thaw cycles.[6]

Protocol for Labeling IgG Antibodies with **AF615** NHS Ester

This protocol is optimized for labeling Immunoglobulin G (IgG) antibodies.

Materials:

- IgG antibody solution (2 mg/mL in PBS, free of amine-containing buffers like Tris or glycine, and stabilizing proteins like BSA)
- **AF615** NHS Ester stock solution (10 mg/mL in anhydrous DMSO)
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.3
- Gel filtration column (e.g., Sephadex G-25)
- Reaction tubes
- Pipettes

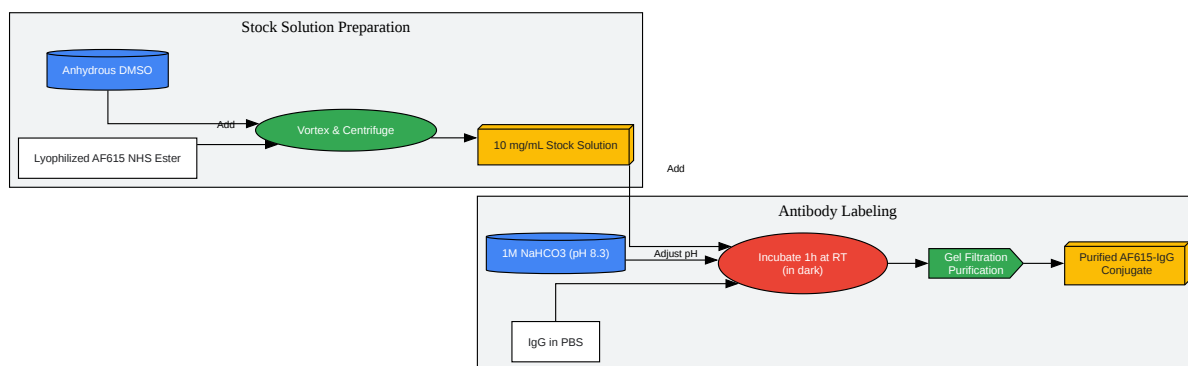
Procedure:

- Prepare the Antibody Solution:
 - The IgG antibody should be at a concentration of at least 2 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS).
 - For a 0.5 mL reaction volume of 2 mg/mL IgG, add 50 μL of 1 M sodium bicarbonate to raise the pH of the reaction mixture to approximately 8.3. This alkaline pH is optimal for the reaction of NHS esters with primary amines.[7]
- Conjugation Reaction:
 - Add the prepared antibody solution to a reaction tube.
 - While gently vortexing, add the calculated amount of **AF615** NHS ester stock solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a good starting point for optimization.[4]
 - Incubate the reaction for 1 hour at room temperature, protected from light.

- Purification of the Labeled Antibody:
 - Prepare a gel filtration column according to the manufacturer's instructions to separate the labeled antibody from the unreacted dye.
 - Equilibrate the column with PBS.
 - Carefully load the reaction mixture onto the column.
 - Elute the labeled antibody with PBS. The first colored band to elute will be the **AF615**-conjugated antibody.
 - Collect the fractions containing the labeled antibody.
- Storage:
 - Store the purified, labeled antibody at 2-6°C, protected from light. For long-term storage, the conjugate can be aliquoted and frozen at -20°C. The addition of a cryoprotectant like glycerol (50% v/v) is recommended for frozen storage.[\[6\]](#)

Visualizations

Experimental Workflow for AF615 NHS Ester Solution Preparation and Antibody Labeling



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Caption: Workflow for **AF615** stock solution preparation and antibody conjugation.

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